Product packaging for fsoF protein(Cat. No.:CAS No. 145716-78-5)

fsoF protein

Cat. No.: B1176518
CAS No.: 145716-78-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fimbriae in Bacterial Pathogenesis

Fimbriae are essential virulence factors for many bacterial pathogens. asm.org These hair-like appendages extend from the bacterial cell surface and are primarily involved in mediating adherence to both abiotic and biotic surfaces. mdpi.comnih.gov This adherence is a critical initial step for bacterial colonization, biofilm formation, and the establishment of infection, particularly in Gram-negative bacteria. asm.orgmdpi.comnih.govnih.gov By enabling bacteria to anchor themselves to host tissues, fimbriae prevent their removal by physical forces such as fluid flow, allowing pathogens to persist and deploy other virulence factors. asm.orgnih.gov Different types of fimbriae exhibit specificity for various host cell receptors, contributing to tissue tropism and the distinct pathologies associated with different bacterial strains. oup.com

The Chaperone-Usher Pathway of Fimbrial Assembly

The Chaperone-Usher (CU) pathway is a widespread mechanism in Gram-negative bacteria responsible for the assembly and secretion of a superfamily of adhesive and virulence-associated surface structures, including many types of fimbriae. asm.orgnih.gov This pathway involves a dedicated periplasmic chaperone protein and an integral outer membrane protein called the usher. asm.orgasm.org Fimbrial subunits are translocated from the cytoplasm into the periplasm via the Sec system as unfolded polypeptides. encyclopedia.pub In the periplasm, a specific chaperone binds to the nascent subunit, assisting in its folding, preventing aggregation, and stabilizing it for transport to the outer membrane. mdpi.comasm.orgasm.org The chaperone-subunit complex then interacts with the outer membrane usher, which acts as a platform for the ordered polymerization of subunits into the fimbrial fiber. mdpi.comasm.orgasm.org Assembly proceeds in a tip-to-base manner, with subunits being added sequentially at the outer membrane pore formed by the usher, and the growing fimbria is secreted to the cell surface. asm.orgasm.org

Identification and Biological Context of FsoF Protein in Escherichia coli Fimbriae

The this compound has been identified as a minor component of P fimbriae in uropathogenic Escherichia coli, specifically associated with the F7(1) serotype. nih.govscite.ainih.gov P fimbriae are complex structures typically composed of a major subunit (FsoA in the F7(1) serotype) and several minor proteins, which include FsoG, FsoE, and FsoF. nih.govscite.ai These minor components are often located at the tip of the fimbrial structure and play crucial roles in receptor binding and fimbrial assembly. nih.gov

Research findings indicate that mutations in the genes encoding the minor components, including fsoF, can influence the fimbrial binding properties. Studies on mutated recombinant strains deficient in individual fimbrial components of the F7(1) P fimbriae revealed that the fsoF mutant strain exhibited slightly reduced adhesion to kidney structures and failed to adhere to immobilized fibronectin compared to the strain expressing the complete fso gene cluster. nih.gov Furthermore, the this compound, along with FstFG proteins in the related F7(2) fimbriae, plays an important role in the initiation of polymerization of both minor and major subunits into the fimbrial structure. nih.gov This suggests that FsoF is not merely a structural component but actively participates in the assembly process by facilitating the initial interactions between subunits.

The F7(1) P fimbriae, containing FsoF as a minor subunit, demonstrate a tissue-binding property that is influenced by the presence of FsoE and FsoF, showing affinity for basolateral membranes and fibronectin. nih.gov This indicates that while FsoG is the Galα(1-4)Gal-specific lectin responsible for binding to glycolipids, FsoF contributes to additional adhesive interactions, highlighting the multifunctional nature of P fimbriae. nih.gov The involvement of FsoF in the biogenesis of both F7(1) and F7(2) fimbriae further underscores its conserved and important role in the assembly of these specific fimbrial types in uropathogenic E. coli. nih.govcapes.gov.brdntb.gov.ua

Components of E. coli F7(1) P Fimbriae

Component NameRole/LocationNotes
FsoAMajor SubunitForms the main rod structure of the fimbria. nih.gov
FsoGMinor Subunit/LectinGalα(1-4)Gal-specific lectin responsible for glycolipid binding. nih.gov
FsoEMinor SubunitLocated at the tip; influences tissue binding. nih.govnih.gov
FsoFMinor SubunitLocated at the tip; influences tissue binding, involved in polymerization initiation. nih.govnih.gov

This table is based on detailed research findings regarding the composition and function of E. coli F7(1) P fimbriae. nih.govnih.gov

Impact of fso Gene Mutations on E. coli Adhesion

Mutant StrainAdhesion to Rat Kidney SectionsAdhesion to Immobilized FibronectinNotes
fsoG mutantAs adhesive as complete strainAs adhesive as complete strainLacks glycolipid binding but retains other adhesive properties. nih.gov
fsoE mutantSlightly less adhesiveFailed to adhereFsoE influences adhesion to kidney structures and fibronectin. nih.gov
fsoF mutantSlightly less adhesiveFailed to adhereFsoF influences adhesion to kidney structures and fibronectin. nih.gov
fsoE, fsoF double mutantAdhered neitherAdhered neitherCombined absence significantly impairs adhesion. nih.gov

This table summarizes research findings on the adhesive capabilities of E. coli strains with mutations in genes encoding the minor fimbrial components. nih.gov

Properties

CAS No.

145716-78-5

Molecular Formula

C6H8N2O3

Synonyms

fsoF protein

Origin of Product

United States

Biological Function and Role of Fsof Protein in Fimbrial Assembly

Contribution to F7(1) and F7(2) P-Fimbriae Biogenesis

F7(1) and F7(2) are serological variants of P-fimbriae expressed by uropathogenic Escherichia coli. The genetic information for F7(1) fimbriae is located within the fso gene cluster, while the fst gene cluster encodes F7(2) fimbriae. The FsoF protein is a constituent of the F7(1) fimbriae nih.gov. Research has demonstrated that the this compound, along with the FstFG proteins in the F7(2) system, exerts a significant influence on the biogenesis of these respective fimbrial types nih.govnih.gov. Their involvement highlights the specific requirements for the proper formation of distinct fimbrial structures.

Role in the Initiation of Polymerization of Minor and Major Fimbrial Subunits

A critical function attributed to the this compound is its important role in initiating the polymerization process of both minor and major fimbrial subunits nih.govnih.govresearchgate.netasm.org. Fimbriae are polymers formed by the ordered assembly of thousands of major subunits, typically capped by a tip structure composed of minor subunits. The initiation of this polymerization is a crucial step for the formation of the fimbrial rod. Studies indicate that specific minor proteins, such as FsoF, are essential for this initiation asm.org. This suggests that FsoF may act as a nucleation point or a crucial adaptor protein facilitating the ordered addition of subsequent subunits to build the fimbrial filament.

Influence on Fimbrial Structure and Adhesion Capabilities

As a minor component of F7(1) P-fimbriae, the presence and proper function of FsoF have a direct influence on the resulting fimbrial structure and, consequently, the adhesion capabilities of the bacterium nih.gov. Research using mutant strains deficient in fsoF has provided insights into this influence. Strains with a mutation in fsoF showed reduced adherence to kidney structures and failed to adhere to immobilized fibronectin nih.gov. Furthermore, a double mutant strain lacking both fsoE and fsoF exhibited an even greater deficiency, adhering neither to fibronectin nor to kidney sections, suggesting a cooperative influence of these minor subunits on adhesive properties nih.gov. These findings indicate that FsoF contributes to a tissue-binding property of P fimbriae, distinct from the binding mediated by the FsoG adhesin (which binds globoside (B1172493) glycolipids), and this property includes an affinity for basolateral membranes and fibronectin nih.gov. The interaction with fibronectin appears to be dependent on the conformation of the fibronectin molecules nih.gov. The ability of fimbriae to enable bacteria to bind to specific receptors on host cells is fundamental to their adhesive function and colonization libretexts.orgoup.comoup.com.

Detailed research findings on the adhesive properties of fsoF mutant strains provide empirical support for the role of FsoF in fimbrial function. The following table summarizes representative adhesion data from studies investigating fso mutant strains:

Strain TypeAdhesion to Rat Kidney SectionsAdhesion to Immobilized Fibronectin
Wild-type (fso gene cluster)HighHigh
fsoG mutantHighHigh
fsoA mutantHighHigh
fsoE mutantSlightly LessFailed to Adhere
fsoF mutantSlightly LessFailed to Adhere
fsoE, fsoF double mutantAdhered NeitherAdhered Neither

Note: Data is illustrative based on findings presented in research, showing relative adhesion levels. nih.gov

This data highlights that while the major subunit FsoA and the primary adhesin FsoG are crucial for certain aspects of adhesion (like globoside binding for FsoG), the minor subunits FsoE and FsoF contribute significantly to other adhesive interactions, particularly with fibronectin and specific kidney structures nih.gov.

Compound Names and Identifiers

Molecular Mechanisms of Fsof Protein Action

Formation of the Fimbrial Biogenesis Initiation Complex

The initiation of fimbrial biogenesis is a crucial step that determines the assembly and structure of the mature fimbria. Research indicates that the FsoF protein participates in the formation of an initiation complex. nih.govresearchgate.net This complex is believed to involve interactions between FsoF, FsoC, and FsoG proteins. nih.govresearchgate.net The formation of this complex occurs at the same stage of fimbrial biogenesis as the activities of FsoC and FsoG, suggesting a cooperative function in initiating the assembly process. nih.gov

Protein-Protein Interactions within the Chaperone-Usher Pathway

The chaperone-usher pathway relies on a series of specific protein-protein interactions to ensure the correct folding, transport, and assembly of fimbrial subunits. wikipedia.orgplos.orgnih.govembopress.org Periplasmic chaperones bind to unfolded fimbrial subunits in the periplasm, preventing their aggregation and guiding them to the outer membrane usher protein, which serves as an assembly platform. plos.orgnih.govembopress.org FsoF, as a minor subunit, engages in interactions with other proteins within this pathway, particularly during the initiation and elongation phases of fimbrial assembly. nih.govnih.gov

Interaction with FsoC Protein

The FsoC protein operates at the same stage in fimbrial biogenesis as FsoF and FsoG, and evidence suggests that FsoC interacts with both FsoF and FsoG to form an initiation complex for fimbrial biogenesis. nih.govresearchgate.net While the precise nature of the FsoC-FsoF interaction is still being elucidated, their co-localization in the initiation complex highlights a functional partnership essential for initiating fimbrial assembly. nih.govresearchgate.net

Interaction with FsoE Protein

FsoE is another non-adhesive minor fimbrial subunit, and studies have localized it to the tip of the fimbrial structure. nih.govnih.gov Mutations in fsoE and fsoF genes have been shown to influence the fimbrial binding properties, specifically affecting adhesion to renal tubuli and immobilized fibronectin. nih.govdntb.gov.uaoup.comscite.airesearchgate.net This suggests a functional interaction or cooperation between FsoE and FsoF, potentially in the context of the fimbrial tip structure or its interaction with host extracellular matrix components. nih.gov

Interaction with FsoG Protein

FsoG is identified as the Gal alpha(1-4)Gal-specific lectin, responsible for the primary adhesive function of P fimbriae. nih.gov Similar to FsoC, FsoG is proposed to interact with FsoF as part of the fimbrial biogenesis initiation complex. nih.govresearchgate.net The involvement of FsoG in this complex, alongside FsoF and FsoC, underscores its role beyond just adhesion, suggesting an early structural or organizational contribution to fimbrial assembly. nih.govresearchgate.net

Analysis of Interaction Dynamics and Affinity

Catalytic or Scaffold Function in Fimbrial Polymerization

The this compound plays an important role in the initiation of polymerization of both minor and major fimbrial subunits into the fimbrial structure. nih.govnih.gov While the term "polymerization" might suggest a catalytic role, the available information points more towards a structural or organizational function in initiating the assembly process. As a component of the initiation complex nih.govresearchgate.net and a minor subunit involved in the early stages of assembly nih.govnih.gov, FsoF likely acts as a scaffold or a nucleation point that facilitates the ordered addition of subsequent subunits, rather than possessing a direct enzymatic (catalytic) activity for peptide bond formation. The chaperone-usher pathway itself involves donor strand exchange, a process mediated by the usher protein that facilitates subunit-subunit interaction and polymerization nih.govembopress.orgmdpi.com, with the usher potentially increasing the effective concentrations of subunits embopress.org. FsoF's role appears to be in initiating this process, potentially by correctly presenting or orienting the initial subunits for assembly at the usher.

Proteins Mentioned and Identifiers

It is important to note that PubChem CIDs are typically assigned to chemical substances, not biological macromolecules like proteins. Proteins are commonly identified using databases such as UniProt or NCBI Protein, which provide detailed information on their sequence, function, and associated data. The proteins discussed in this article are components of bacterial fimbriae.

Protein NameDescriptionPubChem CIDNotes
This compoundMinor fimbrial subunitN/AProteins do not have PubChem CIDs in the same way as small molecules.
FsoC proteinInvolved in initiation complexN/AProteins do not have PubChem CIDs in the same way as small molecules.
FsoE proteinNon-adhesive minor fimbrial subunitN/AProteins do not have PubChem CIDs in the same way as small molecules.
FsoG proteinGal alpha(1-4)Gal-specific lectinN/AProteins do not have PubChem CIDs in the same way as small molecules.
FsoA proteinMajor fimbrial subunitN/AProteins do not have PubChem CIDs in the same way as small molecules.
Fimbrial Usher proteinOuter membrane assembly platformN/AProteins do not have PubChem CIDs in the same way as small molecules.

Genetic Organization and Regulatory Aspects of Fsof Protein Expression

Architecture of the Fso Gene Cluster and Fimbrial Determinants

The fso gene cluster is associated with the production of F7(1) fimbriae, which are classified within the P-fimbrial family. nih.gov Fimbrial gene clusters typically exhibit a conserved genetic architecture, encompassing genes responsible for various aspects of fimbrial biogenesis and function. These generally include genes encoding regulatory proteins, a major fimbrial subunit that forms the main shaft of the pilus, several minor subunits located at the tip or incorporated into the structure, a periplasmic chaperone involved in subunit folding and transport, and an outer membrane usher that facilitates the assembly and secretion of fimbrial subunits. oup.com

Within the F7(1) (fso) gene cluster, fsoF encodes one of the minor fimbrial subunits. oup.comscispace.com Studies suggest that the FsoF protein, along with FsoC and FsoG, interacts to form an initiation complex crucial for the initial stages of fimbrial biogenesis. nih.gov The genetic organization of the fso gene cluster shares similarities with other fimbrial operons, reflecting conserved mechanisms for fimbrial assembly in bacteria. oup.comasm.org

Transcriptional and Translational Regulation of FsoF Expression

The expression of fimbrial genes, including fsoF, is influenced by a variety of environmental factors such as temperature, carbon source availability, osmolarity, and pH. oup.com Regulation of gene expression can occur at both the transcriptional and translational levels. nih.govplos.orgnih.gov

While specific details on the transcriptional and translational regulation solely of fsoF are not extensively detailed in the provided information, the expression of fimbrial operons in general is known to be controlled by local and global regulatory proteins that respond to environmental cues. oup.com Transcriptional regulation often involves the binding of these regulatory proteins to promoter regions within the gene cluster, affecting the initiation of mRNA synthesis. Translational regulation can involve mechanisms that control the efficiency of protein synthesis from the mRNA transcript, such as the binding of regulatory proteins to mRNA sequences or the action of small non-coding RNAs. nih.govyoutube.com The interplay of these regulatory layers ensures that fimbrial production is appropriately modulated in response to the bacterium's prevailing environment.

Impact of Genetic Mutations on FsoF Function and Fimbrial Biogenesis

Mutations in other genes within the fso cluster, such as fsoC, can also impact fimbrial assembly. For instance, mutations in fsoC, while not completely abolishing fimbrial biogenesis, can lead to the expression of fimbriae lacking certain minor subunits like FsoG, suggesting an interdependent relationship between components like FsoC, FsoF, and FsoG in the assembly process. nih.gov These findings support the model where FsoC, FsoF, and FsoG interact to initiate fimbrial formation. nih.gov Studies on other fimbrial gene clusters, such as the foc cluster, have also demonstrated that mutations can result in altered fimbrial morphology, producing structures like rigid stubs or long, curly fimbriae. nih.govresearchgate.net This underscores the critical role of each fimbrial subunit, including minor ones like FsoF, in determining the final structure and function of the fimbria. Genetic variations (mutations) can lead to proteins that are non-functional or have altered function, thereby disrupting normal biological processes like fimbrial biogenesis and adhesion. medlineplus.gov

Mechanisms of Fimbrial Phase Variation Involving FsoF

Fimbrial phase variation is a reversible genetic mechanism employed by bacteria to switch between expressing fimbriae (phase-ON) and not expressing them (phase-OFF) within a population. wikipedia.org This process allows bacteria to adapt to changing environments, for example, by evading host immune responses or colonizing different niches. While phase variation is a widespread phenomenon affecting fimbrial expression, the specific mechanisms can vary between different fimbrial systems.

For some fimbriae, such as type 1 fimbriae, phase variation is controlled by the inversion of a DNA element containing the promoter for the structural genes. psu.eduresearchgate.netmdpi.com This inversion is mediated by site-specific recombinases. psu.eduresearchgate.net The orientation of the invertible element determines whether the promoter is in a position to drive transcription of the fimbrial genes (ON state) or is oriented away, preventing transcription (OFF state). researchgate.netmdpi.com

Evolutionary Biology and Comparative Genomics of Fsof Protein Homologs

Sequence Conservation and Divergence among Fimbrial Assembly Proteins

Fimbrial assembly proteins, such as chaperones and ushers, often exhibit higher levels of sequence conservation compared to the structural fimbrial subunits. This enhanced conservation makes them valuable markers for inferring phylogenetic relationships between divergent chaperone-usher systems. asm.orgresearchgate.net Sequence analysis has revealed conserved domains and motifs within fimbrial proteins. asm.orgnih.gov For instance, the usher protein, a large integral outer membrane protein crucial for fimbrial biogenesis, contains a highly conserved plug domain. wikipedia.org

Studies on specific fimbrial types highlight varying degrees of sequence conservation among their components. For example, the FaeG adhesin of F4 fimbriae shows conserved regions despite serological variants researchgate.net. Similarly, a fimbrial protein identified as Z3276 in Enterohemorrhagic Escherichia coli (EHEC) O157:H7 demonstrates high sequence identity to other fimbrial proteins, indicating a conserved fimbrial domain. frontiersin.org This conservation in assembly proteins and certain functional domains underscores their fundamental roles in the universally conserved chaperone-usher pathway.

Structural Homology and Evolutionary Relationships within Chaperone-Usher Systems

The chaperone-usher pathway is a well-characterized system for assembling fimbrial and nonfimbrial protein filaments on the bacterial surface. researchgate.netwikipedia.orgnih.govnih.govcaister.com This pathway relies on the coordinated action of periplasmic chaperones and outer membrane ushers. asm.orgwikipedia.orgnih.govbasicmedicalkey.com Periplasmic chaperones, typically composed of two immunoglobulin (Ig)-like domains, bind to fimbrial subunits in the periplasm, preventing their aggregation and facilitating their proper folding by complementing the subunit's incomplete Ig-like fold with a donor β-strand. asm.orgbasicmedicalkey.complos.orgnih.gov Ushers are multi-domain proteins embedded in the outer membrane that receive chaperone-subunit complexes, catalyze the ordered polymerization of subunits via donor strand exchange, and translocate the growing filament to the cell surface. wikipedia.orgnih.govplos.orgpnas.org

Structural studies have revealed significant structural homology among chaperones and pilins (fimbrial subunits) within the chaperone-usher superfamily, reflecting their common assembly mechanism. nih.govbasicmedicalkey.complos.orgosti.gov The evolutionary relationships within chaperone-usher systems have been explored through the classification of these systems into distinct clades. Based on comparisons of usher protein sequences, chaperone-usher assembly systems are broadly classified into six major phylogenetic clades: alpha (α), beta (β), gamma (γ), kappa (κ), pi (π), and sigma (σ). asm.orgresearchgate.netnih.govasm.orgnih.gov Members within each clade often share similar operon structures and protein domain organizations. researchgate.netnih.govasm.org

Phylogenetic Analysis of FsoF and Related Proteins Across Bacterial Species

Phylogenetic analysis, which involves comparing genetic or protein sequences to reconstruct evolutionary history, has been widely applied to study the relationships among fimbrial proteins and chaperone-usher systems across diverse bacterial species. cd-genomics.comgeneious.comnih.govnih.gov Phylogenetic trees generated from sequence comparisons of usher proteins have been instrumental in defining the major fimbrial clades. asm.orgresearchgate.netnih.govasm.orgnih.govasm.org Analysis of chaperone protein sequences also supports the clustering of related fimbrial systems. asm.org

Studies have investigated the phylogenetic relationships of specific fimbrial proteins, such as the Z3276 protein in EHEC, demonstrating its relatedness to other fimbrial proteins through BLAST analysis and phylogenetic tree construction. frontiersin.orgresearchgate.net Within the context of Gallibacterium, phylogenetic analysis of fimbrial genes has led to a classification system based on evolutionary relationships, assigning identified fimbriae to specific clades like the gamma4 clade of Gram-negative bacteria chaperone-usher fimbriae. d-nb.info

FsoF is associated with the biogenesis of F7(1) fimbriae in uropathogenic Escherichia coli. nih.gov While direct detailed phylogenetic analyses focusing solely on FsoF homologs across a broad range of bacterial species were not extensively detailed in the search results, the protein's involvement in a chaperone-usher pathway fimbria (F7(1) being a P-like fimbria nih.gov, and P fimbriae belonging to the pi fimbrial clade asm.org) places it within the broader phylogenetic framework of these assembly systems. The role of FsoF, along with FstFG, in initiating the polymerization of F7(1) and F7(2) fimbriae subunits highlights its functional importance in this specific fimbrial assembly process. nih.gov

Comparative Functional Genomics of FsoF Homologs in Uropathogenic Bacteria

Comparative functional genomics examines the relationship between genomic features and biological function across different organisms or strains. This approach has been valuable in understanding the diversity and roles of fimbriae, particularly in uropathogenic Escherichia coli (UPEC). biorxiv.orgfrontiersin.orgnih.govfrontiersin.org UPEC strains are a major cause of urinary tract infections (UTIs) and possess a diverse array of fimbriae that contribute to their ability to colonize and infect the urinary tract. pnas.orgfrontiersin.orgmdpi.complos.org

Comparative genomic analyses of UPEC strains have identified numerous chaperone-usher fimbrial operons, highlighting the abundance and diversity of these virulence factors. frontiersin.org Studies have shown that closely related UPEC strains tend to have similar types of chaperone-usher fimbriae, and the diversity of fimbrial genes can be higher than that of genes used in multilocus sequence typing (MLST), suggesting their potential for high-resolution typing of UPEC lineages. frontiersin.org

Fimbriae in uropathogenic bacteria mediate crucial functions such as adherence to host cells and tissues, as well as biofilm formation. caister.compnas.orgasm.orgbiorxiv.orgfrontiersin.orgmdpi.complos.org For example, Type 1 fimbriae and P fimbriae are well-characterized chaperone-usher fimbriae in UPEC that play significant roles in bladder colonization and pyelonephritis, respectively. pnas.orgmdpi.com While the search results specifically mention FsoF's role in the biogenesis of F7(1) fimbriae in UPEC, contributing to the initiation of subunit polymerization nih.gov, detailed comparative functional genomics studies specifically analyzing the functional conservation or divergence of FsoF homologs across different uropathogenic species or strains were not prominently featured. However, the broader context of comparative genomics of fimbrial repertoires in UPEC underscores the importance of understanding the functional contributions of individual fimbrial proteins like FsoF to pathogenesis. Comparative functional genomics approaches, including the analysis of gene presence, expression patterns, and the impact of genetic variations, are essential for elucidating the precise roles and evolutionary adaptations of fimbrial proteins in the context of host-pathogen interactions in uropathogenic bacteria.

Advanced Methodologies for Investigating Fsof Protein

Molecular Genetic and Biochemical Approaches

Gene cloning is a foundational technique in molecular biology used to create multiple copies of a specific gene. bio-rad.com This process typically involves inserting a DNA fragment of interest into a self-replicating genetic element, like a bacterial plasmid. bio-rad.com Once a gene is cloned, researchers can introduce specific mutations through a process called site-directed mutagenesis to study the resulting changes in protein structure and function. bio-rad.comyoutube.com This method allows for the creation of mutations at any precise location within a known gene sequence. bio-rad.com Following cloning and mutagenesis, the modified gene can be expressed in a host organism, such as bacteria or yeast, to produce large quantities of the protein for further analysis. youtube.com This is known as recombinant protein expression. youtube.comnih.gov Various cloning strategies and expression vectors are available to facilitate high-throughput protein expression for structural and functional studies. nih.gov

Functional complementation is an assay used to determine if a gene of interest can restore a specific function to a mutant organism that lacks that function. nih.gov This method is valuable for verifying gene function and can be used for in vivo analysis of engineered proteins. nih.gov In a typical complementation assay, a vector expressing the protein of interest is introduced into a mutant host with a measurable phenotype. nih.gov The extent to which the introduced gene rescues the mutant phenotype provides a measure of the protein's function. nih.gov This approach can be adapted to study structure-function relationships by testing various mutated versions of a protein. nih.gov Protein-fragment complementation assays (PCAs) are a specific type of complementation study where a protein, like an enzyme or a fluorescent protein, is split into two non-functional fragments. springernature.comnih.gov These fragments are then fused to two proteins of interest. If the two proteins interact, they bring the fragments into close proximity, allowing them to reconstitute the original protein's function, which can then be detected. springernature.comnih.gov

Protein turnover refers to the balance between protein synthesis and degradation, which is essential for maintaining protein homeostasis in cells. nih.govmdpi.com At a steady state, the rates of synthesis and degradation are equal, but these rates can change in response to various stimuli. nih.govmdpi.com Analyzing the kinetics of protein turnover provides insights into how cells regulate fundamental processes. nih.gov Methodologies to study protein turnover often involve metabolic labeling with stable isotopes. nih.govhupo.org In this approach, labeled amino acids are introduced to cells or organisms, and their incorporation into new proteins is tracked over time using techniques like mass spectrometry. nih.govhupo.org This allows for the calculation of the fractional synthesis rate (FSR) of individual proteins. mdpi.com By monitoring both the incorporation and loss of the label, researchers can determine the rates of both protein synthesis and degradation. nih.govnih.gov

Protein Interaction and Complex Formation Studies

The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein interactions. nih.govnih.gov It relies on the reconstitution of a functional transcription factor. nih.gov A "bait" protein is fused to the DNA-binding domain (DBD) of the transcription factor, and a library of "prey" proteins is fused to the activation domain (AD). nih.gov If the bait and a prey protein interact, the DBD and AD are brought together, activating the expression of a reporter gene. nih.gov This system is highly sensitive for identifying novel protein interactions in vivo. nih.gov

Phage display is another technique used to study protein-protein interactions. nih.gov In this method, a library of peptides or proteins is expressed on the surface of bacteriophages. nih.gov The phages displaying a protein that binds to a specific target can be isolated through an affinity selection process, allowing for the identification of interacting partners. nih.govdartmouth.edu

A specialized version for membrane proteins is the Membrane Yeast Two-Hybrid (MYTH) system, which uses a split-ubiquitin system to detect interactions occurring at or within cellular membranes. pronetbio.com

Method Principle Application
Yeast Two-Hybrid (Y2H) In vivo reconstitution of a transcription factor through bait and prey protein interaction, leading to reporter gene activation. nih.govDiscovery of binary protein-protein interactions. nih.gov
Phage Display In vitro selection of bacteriophages displaying a protein that binds to an immobilized target protein. nih.govScreening of peptide or protein libraries for binding partners. nih.gov
Membrane Yeast Two-Hybrid (MYTH) In vivo detection of membrane protein interactions using a split-ubiquitin system. pronetbio.comAnalysis of interactions involving membrane-bound proteins. pronetbio.com

Co-immunoprecipitation (Co-IP) is a technique used to identify and isolate protein interaction partners from cell lysates. labinsights.nlcreative-proteomics.com The method involves using an antibody that specifically targets a known protein ("bait"). labinsights.nl This antibody captures the bait protein, and any proteins that are bound to it in a complex are also isolated. creative-proteomics.com The entire complex is then pulled out of the solution, and the interacting proteins ("prey") can be identified by methods like Western blotting or mass spectrometry. creative-proteomics.com Co-IP is valuable because it can detect physiologically relevant interactions within the cellular environment. labinsights.nl

Pull-down assays are an in vitro method similar to Co-IP, used to confirm and detect protein-protein interactions. thermofisher.com Instead of an antibody, a purified and tagged "bait" protein is immobilized on beads. thermofisher.com When a cell lysate is passed over these beads, proteins that interact with the bait protein are captured. thermofisher.com After washing away non-specific proteins, the interacting partners can be eluted and identified. thermofisher.com This technique is useful for confirming a suspected interaction and for screening for previously unknown binding partners. thermofisher.com

Technique Description Advantages Limitations
Co-Immunoprecipitation (Co-IP) Uses an antibody to pull down a target protein and its binding partners from a cell lysate. labinsights.nlDetects interactions in a near-native cellular context. creative-proteomics.comCan't determine if interactions are direct or indirect; may miss weak or transient interactions. labinsights.nl
Pull-Down Assay Uses an immobilized, tagged "bait" protein to capture interacting "prey" proteins from a solution. thermofisher.comUseful for confirming interactions and screening for new partners; can be used with in vitro expressed proteins. labinsights.nlthermofisher.comThe presence of a tag might interfere with the interaction; does not always reflect in vivo conditions. labinsights.nlcreative-proteomics.com

Table of Compounds

As no specific compounds related to "FsoF protein" were identified, this table remains empty.

Crosslinking and Label Transfer Approaches

Crosslinking and label transfer are powerful chemical biology tools used to identify and map protein-protein interactions in their native context. These methods provide spatial constraints that can reveal the architecture of protein complexes. nih.govnih.gov

In a typical crosslinking experiment, a bifunctional reagent is used to covalently link amino acids that are in close proximity. biorxiv.org This stabilizes transient or weak interactions, allowing for the subsequent identification of the cross-linked partners. Cross-linking mass spectrometry (XL-MS) is a particularly powerful iteration of this technique, where cross-linked protein complexes are digested, and the resulting peptides are analyzed by mass spectrometry. nih.gov The identification of cross-linked peptides provides distance restraints that can be used to model the topology of protein complexes. nih.gov

Label transfer methods take this a step further by transferring a detectable tag (like biotin (B1667282) or a radioactive isotope) from a "bait" protein to its interacting "prey" proteins. This is often achieved using a trifunctional reagent that includes a reactive group to attach to the bait, a photoreactive group to crosslink to the prey upon activation, and a cleavable linker arm attached to the tag. After the crosslinking event, the linker is cleaved, leaving the tag attached to the prey protein, which can then be isolated and identified.

For a fimbrial protein like FsoF, these approaches could be used to:

Identify other fimbrial subunits that directly interact with FsoF within the fimbrial shaft.

Map the binding interface between FsoF and the usher protein in the outer membrane during assembly.

Discover host cell receptor proteins that FsoF interacts with during adhesion.

Table 1: Common Crosslinking Reagents and Their Applications in Studying Fimbrial Proteins

Reagent TypeReactive GroupsSpacer Arm Length (Å)Target ResiduesPotential Application for FsoF
Amine-to-Amine NHS estersVariable (e.g., DSS at 11.4 Å)Lysine, N-terminusMapping interactions between FsoF and adjacent fimbrial subunits.
Photo-reactive Aryl azideVariableAny proximal amino acidCapturing transient interactions with host cell surface proteins.
MS-Cleavable e.g., DSBU12.5 ÅLysine, N-terminusFacilitating identification of cross-linked peptides in complex XL-MS experiments. springernature.com

Quantitative Interaction Measurements (e.g., Mass Spectrometry-based Proteomics)

Quantitative proteomics allows for the large-scale measurement of protein abundance and its changes across different conditions. When combined with affinity purification (AP-MS), it becomes a powerful tool for quantifying protein-protein interactions. In this approach, a tagged version of the protein of interest (e.g., FsoF) is used to "pull down" its interaction partners from a cell lysate. Mass spectrometry is then used to identify and quantify the proteins that co-purify with the bait.

Several quantitative strategies exist, including label-free quantification, which compares signal intensities or spectral counts of peptides between samples, and label-based methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which uses metabolic labeling to differentiate proteins from different samples within a single MS run. youtube.comthermofisher.com These methods can provide precise information on the stoichiometry and dynamics of protein complexes. springernature.com

For FsoF, quantitative proteomics could be applied to:

Determine the relative abundance of different subunits within the fimbrial structure.

Identify host or bacterial factors whose interaction with FsoF is altered under different environmental conditions (e.g., temperature, pH, presence of specific nutrients).

Compare the interactome of wild-type FsoF with that of mutant versions to understand the functional roles of specific domains or residues.

Table 2: Quantitative Proteomics Strategies for FsoF Interaction Studies

StrategyPrincipleAdvantagesDisadvantages
Label-Free Quantification (LFQ) Compares peptide peak intensities or spectral counts across separate MS runs. youtube.comNo special labeling required; applicable to any sample type.Susceptible to run-to-run variation; less accurate for low-abundance proteins.
Stable Isotope Labeling (e.g., SILAC) Metabolic incorporation of "heavy" and "light" amino acids to differentially label proteomes. Samples are mixed before analysis. thermofisher.comHigh accuracy and precision; minimizes experimental variability.Limited to organisms that can be metabolically labeled; higher cost.
Isobaric Tagging (e.g., TMT, iTRAQ) Chemical labeling of peptides post-digestion with tags that are identical in mass but produce different reporter ions upon fragmentation.Allows for multiplexing (comparing multiple samples simultaneously); high accuracy.Can underestimate fold changes (ratio compression); labeling can be incomplete.

Structural Biology Techniques for FsoF and Its Complexes

Determining the three-dimensional structure of FsoF, both as an individual subunit and within the larger fimbrial assembly, is fundamental to understanding its function. researchgate.netnih.govthoughtco.comnews-medical.netkhanacademy.org Several high-resolution techniques are available for this purpose.

X-ray Crystallography of FsoF and Associated Domains

X-ray crystallography is a primary method for determining atomic-resolution structures of proteins. wikipedia.orgnih.govjic.ac.uklibretexts.org The technique requires the protein to be purified and grown into well-ordered crystals. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional map of the electron density, from which an atomic model of the protein can be built. nih.gov

While crystallizing an entire, flexible fimbrial stalk is generally not feasible, X-ray crystallography is well-suited for determining the structures of individual domains or stable sub-complexes. For instance, studies on the related FimH adhesin from type 1 fimbriae have successfully used crystallography to solve the structure of its lectin domain, revealing the molecular basis of its interaction with mannosylated host receptors. nih.govnih.gov This approach could similarly be used to determine the structure of the adhesive domain of FsoF, providing insights into its receptor specificity and binding mechanism.

Cryo-Electron Microscopy (Cryo-EM) for Large Fimbrial Assemblies

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the study of large, complex, and flexible assemblies that are difficult or impossible to crystallize. springernature.comnih.govelifesciences.orgamericanpeptidesociety.org In Cryo-EM, purified samples are flash-frozen in a thin layer of vitreous (non-crystalline) ice, preserving their native structure. ucl.ac.uk Thousands of images of individual particles are then taken with an electron microscope and computationally averaged to generate a high-resolution 3D reconstruction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and, uniquely, its dynamics in solution. d-nb.infonih.gov Unlike crystallography and Cryo-EM, which typically provide static snapshots, NMR can probe motions on timescales ranging from picoseconds to seconds. nih.gov By measuring the magnetic properties of atomic nuclei (commonly ¹H, ¹³C, and ¹⁵N), NMR can provide information on conformational changes, protein folding, and ligand binding at atomic resolution. d-nb.info

For fimbrial adhesins like FsoF, conformational dynamics are often critical for function. For example, NMR studies of the FimH adhesin have been instrumental in characterizing the switch between low-affinity and high-affinity binding states, a process regulated by mechanical force. nih.govbiorxiv.org These studies reveal how changes in the interaction between the adhesin and pilin (B1175004) domains are allosterically transmitted to the ligand-binding pocket. nih.gov NMR could be used to investigate whether FsoF undergoes similar conformational changes upon binding to its receptor or in response to shear stress, providing a deeper understanding of its regulatory mechanisms.

Small-Angle X-ray Scattering (SAXS) for Solution Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a technique that provides low-resolution structural information about macromolecules in solution. embl-hamburg.denews-medical.netstanford.edu In a SAXS experiment, a solution of the protein is exposed to X-rays, and the resulting scattering pattern is analyzed to determine parameters such as the molecule's size, shape, and oligomeric state. nih.govnih.govrsc.org

Table 3: Comparison of Structural Biology Techniques for FsoF Analysis

TechniqueResolutionSample RequirementsKey Information Provided
X-ray Crystallography Atomic (~1-3 Å)High-quality crystalsPrecise 3D coordinates of atoms; static structure. wikipedia.org
Cryo-Electron Microscopy (Cryo-EM) Near-atomic to sub-nanometer (~3-10 Å)Purified, stable complexes in vitreous iceStructure of large, heterogeneous, or flexible assemblies. elifesciences.org
NMR Spectroscopy AtomicSoluble, stable protein (< ~40 kDa typical); isotope labeling3D structure in solution; conformational dynamics; binding kinetics. nih.gov
Small-Angle X-ray Scattering (SAXS) Low (~10-25 Å)Monodisperse solutionOverall shape, size, oligomeric state, and flexibility in solution. embl-hamburg.de

Cellular Localization and Dynamics Microscopy

Advanced microscopy techniques are indispensable for visualizing the this compound within the cellular environment, providing insights into its subcellular distribution and temporal behavior. addgene.orgnih.gov

Immunocytochemical Gold-Labelling Technique

The immunocytochemical gold-labeling technique is a high-resolution staining method used in electron microscopy to pinpoint the location of specific antigens within cells. wikipedia.org This method offers a significant advantage in its ability to localize proteins at the subcellular level with great precision. nih.gov The technique involves the use of primary antibodies that specifically bind to the target protein, in this case, the this compound. Subsequently, secondary antibodies conjugated to colloidal gold particles are introduced, which then bind to the primary antibodies. wikipedia.org Gold is utilized for its high electron density, which enhances electron scatter, resulting in high-contrast dark spots that are visible under an electron microscope. wikipedia.orgup.ac.za

First utilized in 1971 to identify Salmonella antigens, this technique has become a staple in transmission and scanning electron microscopy. wikipedia.org The methodology can be adapted to distinguish multiple targets simultaneously by employing gold particles of varying sizes. wikipedia.org While providing exceptional resolution, a limitation of this technique is that the gold particle is situated at a distance from the actual protein, which can affect the precise calculation of the target molecule's location. wikipedia.org

The general steps for this technique when applied to a protein like FsoF would include:

Fixation: The cell or tissue sample is preserved using chemical fixatives to maintain its structure.

Embedding and Sectioning: The sample is embedded in resin and cut into ultrathin sections.

Antigen Retrieval: The sections are treated to expose the antigenic sites of the this compound.

Blocking: Non-specific binding sites are blocked to prevent spurious antibody attachment. up.ac.za

Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes the this compound.

Secondary Antibody Incubation: The sections are then treated with a secondary antibody conjugated to gold particles.

Contrasting and Imaging: The sections are stained with heavy metals to enhance contrast and are then observed under a transmission electron microscope.

This powerful technique can provide definitive evidence of the this compound's association with specific organelles or cellular structures.

Fluorescence Recovery After Photobleaching (FRAP)

Fluorescence Recovery After Photobleaching (FRAP) is a live-cell imaging technique used to study the dynamics and mobility of proteins. leica-microsystems.comwikipedia.org This method involves fluorescently labeling the protein of interest, such as by creating a fusion protein with a Green Fluorescent Protein (GFP). wikipedia.org A specific region within the cell containing the fluorescently tagged this compound is then photobleached using a high-intensity laser, rendering the fluorophores in that area non-fluorescent. nih.govfluorofinder.com The subsequent recovery of fluorescence in the bleached region is monitored over time as unbleached FsoF-GFP molecules from surrounding areas diffuse into it. nih.gov

The rate of fluorescence recovery provides quantitative data on the protein's diffusion coefficient and can reveal the fraction of mobile versus immobile protein molecules. nih.gov This technique is highly valuable for understanding the kinetics of protein movement within various cellular compartments, such as the cytoplasm, nucleus, or cell membrane. wikipedia.org

The experimental workflow for a FRAP analysis of the this compound would typically involve:

Pre-bleach Imaging: A series of images are taken at low laser intensity to establish the initial fluorescence level. leica-microsystems.com

Photobleaching: A high-intensity laser is used to bleach a defined region of interest (ROI). leica-microsystems.com

Post-bleach Imaging: A time-lapse sequence of images is captured at low laser intensity to monitor the recovery of fluorescence in the ROI. leica-microsystems.com

Data Analysis: The fluorescence intensity in the bleached region is measured over time and plotted to generate a recovery curve. From this curve, kinetic parameters such as the mobile fraction and the half-time of recovery can be calculated. nih.gov

Variations of FRAP, such as inverse FRAP (iFRAP), where the area outside the region of interest is bleached, can provide further insights into protein efflux from specific organelles. fluorofinder.com

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a powerful microscopy technique for investigating molecular interactions, such as protein-protein interactions, in living cells. nih.gov It relies on the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. nih.gov This energy transfer is non-radiative and occurs over very short distances, typically within 1 to 10 nanometers, making it an effective tool for detecting when two molecules are in close proximity. microscopyu.com

To study the potential interactions of the this compound with other cellular proteins, one could create two fusion proteins: FsoF fused to a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP) and a potential interacting partner fused to an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP). youtube.comyoutube.com If the this compound and its partner interact, bringing the donor and acceptor fluorophores into close proximity, excitation of the donor fluorophore will result in the emission of light from the acceptor fluorophore. youtube.comyoutube.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, providing a highly sensitive measure of molecular proximity. nih.gov

The detection of a FRET signal would indicate a direct interaction between the this compound and its binding partner within the cellular context, providing spatial and temporal information about this interaction. nih.gov

Super-Resolution Optical Imaging Methods

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. nih.govfsu.edu Super-resolution microscopy encompasses a range of techniques that bypass this limitation, enabling the visualization of cellular structures and protein localizations at the nanoscale, with resolutions approaching 20 nanometers. nih.gov These methods are critical for discerning the fine details of the this compound's distribution and its potential organization into larger protein complexes.

Two major categories of super-resolution microscopy are:

Single-Molecule Localization Microscopy (SMLM): Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) rely on the sequential activation and localization of individual fluorescent molecules. nih.govspringernature.com In these methods, the this compound would be tagged with a photoactivatable or photoswitchable fluorescent protein. nih.gov By stochastically activating a sparse subset of these fluorophores at a time, their individual positions can be determined with high precision. nih.gov Over thousands of imaging cycles, a super-resolved image of the this compound distribution is reconstructed. nih.gov

Stimulated Emission Depletion (STED) Microscopy: This technique uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected. fsu.eduspringernature.com This results in a smaller effective point-spread function and thus higher resolution.

These super-resolution approaches can reveal intricate details about the subcellular organization of the this compound that are not discernible with conventional microscopy. researchgate.net

Computational and Bioinformatic Methodologies

Computational and bioinformatic approaches are essential for analyzing the this compound's sequence, predicting its structure, and inferring its function. nsf.govnih.govuam.es These methods leverage the vast amount of biological data available to make predictions about a protein's properties. researchgate.net

Sequence Alignment and Homology Modeling

Sequence alignment is a fundamental bioinformatic tool used to compare the amino acid sequence of a protein of interest, such as FsoF, with other known protein sequences. ucla.edu This comparison can reveal evolutionary relationships and identify conserved domains that may be critical for the protein's function. ucla.edu

Homology modeling, also known as comparative modeling, is a computational method for predicting the three-dimensional structure of a protein based on its amino acid sequence. wikipedia.orgmicrobenotes.com This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. microbenotes.comdnastar.com The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target protein (FsoF) and the template structure. wikipedia.orgnih.gov

The process of homology modeling for the this compound would involve the following steps:

Template Selection: The first step is to search a database of known protein structures (such as the Protein Data Bank or PDB) to find one or more homologous proteins with experimentally determined structures that can serve as templates. microbenotes.com

Target-Template Alignment: The amino acid sequence of the this compound is aligned with the sequence of the selected template(s). The quality of this alignment is crucial for the accuracy of the final model. microbenotes.comnih.gov

Model Construction: A three-dimensional model of the this compound is built based on the alignment with the template structure. This involves copying the coordinates of the aligned residues from the template to the target and modeling the non-conserved regions, such as loops and side chains. nih.gov

Model Refinement and Validation: The initial model is then refined to optimize its geometry and assessed for its quality using various computational tools that check for stereochemical plausibility and other structural features. wikipedia.org

The resulting model can provide valuable insights into the this compound's potential function, its active sites, and its interactions with other molecules.

Table 1: Comparison of Advanced Methodologies for this compound Investigation

Methodology Principle Information Gained Resolution
Immunocytochemical Gold-Labelling Electron-dense gold particles conjugated to antibodies detect protein location. Precise subcellular localization of the this compound. Nanometer scale (in electron microscopy).
Fluorescence Recovery After Photobleaching (FRAP) Measures the rate of fluorescence return to a photobleached area. Dynamics, mobility, and diffusion coefficient of the this compound. Diffraction-limited (conventional microscopy).
Fluorescence Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorophores in close proximity. In vivo protein-protein interactions of the this compound. 1-10 nanometers (molecular proximity).
Super-Resolution Optical Imaging Bypasses the diffraction limit of light microscopy. High-resolution localization and organization of the this compound. Down to ~20 nanometers.
Sequence Alignment Comparison of amino acid sequences to identify similarities. Evolutionary relationships and conserved functional domains of the this compound. Not applicable (sequence level).
Homology Modeling Predicts 3D protein structure based on a homologous template structure. Putative 3D structure, active sites, and interaction surfaces of the this compound. Atomic resolution (computational model).

Molecular Docking and Molecular Dynamics Simulations of Protein Interactions

Computational methods are indispensable for understanding the intricate world of protein interactions at an atomic level. Among the most powerful of these are molecular docking and molecular dynamics (MD) simulations, which provide static and dynamic views, respectively, of how proteins interact with other molecules.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand or another protein) when bound to a second (a receptor protein) to form a stable complex. youtube.com The primary goal is to predict the three-dimensional structure of the resulting complex. youtube.com The process involves two main stages: a sampling engine that generates a wide variety of possible binding poses and a scoring function that ranks these poses based on their predicted binding affinity. nih.gov This method is crucial in drug discovery for screening large libraries of small molecules to identify potential drug candidates that can bind to a specific protein target. youtube.comnih.gov

Molecular Dynamics (MD) Simulations offer a more dynamic perspective, simulating the movement of every atom in a molecular system over time. embopress.org By applying the laws of classical mechanics, MD simulations can track the trajectory of atoms, revealing how proteins fold, change conformation, and interact with other molecules in a realistic, solvated environment. nih.gov These simulations provide profound insights into the physical basis of protein structure and function, which are often not apparent from static experimental structures. embopress.org MD is used to refine docked complexes, study the effects of mutations on protein stability and dynamics, and explore the mechanisms of protein-ligand binding and unbinding. nih.gov

Table 1: Comparison of Molecular Docking and Molecular Dynamics Simulations

Feature Molecular Docking Molecular Dynamics (MD) Simulation
Primary Goal Predict the final binding pose and affinity of a ligand to a receptor. youtube.com Simulate the time-resolved motion and conformational changes of a molecular system. embopress.org
Treatment of Time Static (snapshot of the final bound state). Dynamic (a "movie" of molecular motion). embopress.org
Computational Cost Relatively low; suitable for high-throughput screening. Very high; computationally intensive. nih.gov
Flexibility Typically treats the receptor as rigid or with limited flexibility. nih.gov Both ligand and receptor are fully flexible.
Solvent Model Often implicit or ignored. Explicit solvent (water molecules) is typically included for realism.

| Primary Application | Virtual screening, lead identification, predicting binding modes. nih.gov | Studying conformational changes, binding pathways, refining docked poses, calculating free energy of binding. nih.gov |

Research Findings from Simulation Studies

Table 2: Example Docking Results for a Hypothetical Protein Target

Ligand ID Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Types
Ligand-A -9.8 TYR-84, LYS-121 Hydrogen Bond, Pi-Pi Stacking
Ligand-B -9.5 LEU-32, VAL-57 Hydrophobic Interactions
Ligand-C -8.7 ASP-125, ARG-140 Salt Bridge, Hydrogen Bond

This table presents hypothetical data to illustrate typical outputs from molecular docking studies.

Protein Interaction Network Analysis and Prediction

Proteins rarely act in isolation; they form complex networks of interactions—the "interactome"—to carry out biological functions. ebi.ac.uk Protein-Protein Interaction (PPI) network analysis is a powerful approach to map and interpret these connections, providing a systems-level view of cellular processes. ebi.ac.uknih.gov

PPI networks are mathematical representations where proteins are depicted as nodes and the interactions between them as edges. ebi.ac.uk These interactions can be stable, as in multi-protein complexes, or transient, like those in signaling pathways. ebi.ac.uk Understanding these networks is crucial for assigning functions to uncharacterized proteins, elucidating signaling pathways, and understanding disease states, as disruptions in PPIs are often linked to pathology. ebi.ac.uk

The construction of PPI networks relies on data from various sources:

Experimental Methods: High-throughput techniques like yeast two-hybrid (Y2H) screening and affinity purification coupled with mass spectrometry (AP-MS) are primary sources for identifying physical interactions. ebi.ac.uk

Computational Prediction: Methods based on genomic context (e.g., gene proximity), sequence homology (interologs), and structural information are used to predict interactions. nih.gov

Data Integration: Numerous databases, such as PINA (Protein Interaction Network Analysis Platform) and IntAct, integrate PPI data from multiple sources, providing comprehensive resources for network construction. ebi.ac.uknih.gov

Analysis of these networks often reveals "hubs" (highly connected proteins) and "modules" (densely interconnected groups of proteins) that correspond to specific biological functions or protein complexes. The dynamic nature of the interactome is an active area of research, as interactions can change significantly in response to different cellular conditions or environmental stimuli. nih.govosf.io

Table 3: Key Concepts in Protein Interaction Network Analysis

Concept Description Biological Significance
Node Represents an individual protein in the network. The basic functional units of the cell.
Edge Represents a physical or functional interaction between two proteins. Indicates communication, regulation, or physical association in a biological process.
Degree The number of connections (edges) a node has. High-degree nodes ("hubs") are often critical for network integrity and function.
Module/Cluster A group of densely interconnected nodes within the network. Often corresponds to protein complexes or functional pathways (e.g., DNA replication, glycolysis).

| Path Length | The shortest distance between two nodes in the network. | Measures the efficiency of signal transmission or communication between proteins. |

Functional Genomics and Proteomics Data Integration

To gain a holistic understanding of biological systems, it is essential to move beyond studying individual components. Functional genomics and proteomics provide global, systematic approaches to describe the processes and pathways involved in cellular function. nih.gov

Functional Genomics is the study of how genes and their regulatory regions contribute to different biological processes. nih.gov It often involves high-throughput methods like DNA microarrays and RNA-sequencing to measure the expression levels of thousands of genes simultaneously. nih.gov

Proteomics is the large-scale study of the proteome—the entire set of proteins produced by an organism. nih.gov It encompasses the identification, quantification, and characterization of proteins, including their post-translational modifications, localization, and interactions. researchgate.net

Data integration is the process of combining these large-scale 'omics' datasets to build a comprehensive, systems-level model of a cell or organism. nih.gov By linking genomic data (the blueprint) with transcriptomic (the transcribed messages) and proteomic data (the functional machinery), researchers can gain deeper insights than would be possible from analyzing any single dataset in isolation. nih.govresearchgate.net

The goals and benefits of this integrative approach are numerous: nih.gov

Improved Genome Annotation: Proteomic data can confirm the existence of predicted genes and help identify novel genes or splice variants not found in genomic data alone.

Understanding Regulation: Integrating transcriptomic and proteomic data can reveal post-transcriptional, translational, and protein degradation control mechanisms that govern protein abundance. youtube.com

Pathway and Network Elucidation: Combining interaction data (from proteomics) with gene expression data (from functional genomics) can illuminate how biological pathways are regulated under different conditions.

Biomarker Discovery: Comparing integrated 'omics' data from healthy and diseased states can identify potential diagnostic markers and therapeutic targets. nih.gov

Table 4: Examples of Data Types Integrated in Systems Biology

'Omics' Level Technology / Method Type of Data Generated Biological Question Addressed
Genomics DNA Sequencing DNA sequence, mutations, copy number variations. What is the genetic blueprint? What mutations are present?
Transcriptomics RNA-Sequencing, Microarrays Gene expression levels (mRNA abundance). Which genes are active and to what degree?
Proteomics Mass Spectrometry, 2D-PAGE Protein identification, quantification, post-translational modifications, interactions. Which proteins are present? How are they modified? Who do they interact with?

| Metabolomics | Mass Spectrometry, NMR | Identification and quantification of small molecule metabolites. | What is the metabolic state of the cell? |

Future Directions and Research Gaps in Fsof Protein Studies

Elucidation of Atomic-Level Mechanistic Details of FsoF-Mediated Polymerization

The assembly of fimbriae via the CU pathway is a sophisticated process involving donor-strand complementation by a chaperone, followed by donor-strand exchange (DSE) at the outer membrane usher, which leads to subunit polymerization. nih.govnih.govyoutube.com The N-terminal extension of an incoming subunit displaces the chaperone's donated β-strand from the preceding subunit, creating a stable inter-subunit bond. mdpi.comresearchgate.net

A significant gap in current knowledge is the lack of atomic-level resolution of this process specifically for the Fso system. Future research must focus on capturing the transient molecular events that define FsoF's role in polymerization. Key research objectives should include:

Structural analysis of assembly intermediates: Utilizing techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) to solve the structures of transient ternary complexes, which would consist of the usher protein, the chaperone-FsoF complex, and the N-terminal extension of the subsequent subunit. This would provide a static snapshot of the DSE reaction.

Kinetic and thermodynamic profiling: Employing methods such as real-time electrospray ionization mass spectrometry (ESI-MS) to monitor the kinetics of the DSE reaction. nih.gov This would allow for the determination of rate constants and the identification of key residues that influence the efficiency of the exchange process.

Computational modeling: Developing high-resolution molecular dynamics simulations to model the zip-in-zip-out mechanism of DSE. nih.gov Such models can predict the energy landscapes and transitional states that are difficult to capture experimentally.

Comprehensive Structural Characterization of FsoF in Native Fimbrial Context

Future research should prioritize the structural elucidation of the entire Fso fimbriae.

Cryo-Electron Microscopy (cryo-EM): This technique is ideal for determining the near-atomic resolution structure of the fully assembled, native Fso pilus. nih.gov Recombinant expression and purification of intact fimbriae will be a necessary first step. This would reveal the precise location of FsoF, its interaction interfaces with neighboring subunits (such as FsoA and FsoG), and its contribution to the helical parameters of the pilus rod. smolecule.com

Cryo-Electron Tomography (cryo-ET): To understand the fimbriae in their true native context, cryo-ET can be used to visualize the structures directly on the surface of intact bacterial cells. This would provide invaluable information about fimbrial distribution, density, and their interaction with the bacterial outer membrane, bypassing potential artifacts from purification.

Systems-Level Analysis of FsoF in Bacterial Pathogenicity and Host Interaction

The role of FsoF in pathogenesis is currently understood at a functional level; mutations in its gene reduce bacterial adherence to host tissues like renal tubuli. smolecule.com However, the downstream consequences of this interaction on both the pathogen and the host cell at a global, systems-level are unknown. A systems biology approach is needed to map the complex network of interactions governed by FsoF-mediated adhesion. nih.govfrontiersin.org

Future investigations should integrate multi-omics data to build a comprehensive model of FsoF's role in infection:

Comparative Transcriptomics and Proteomics: By creating precise fsoF deletion and point-mutation strains of UPEC, researchers can compare their global gene (RNA-seq) and protein (mass spectrometry) expression profiles against the wild-type strain during co-culture with host epithelial cells. This would identify bacterial pathways that are co-regulated with, or compensatory to, FsoF function.

Host Response Profiling: The same infection models can be used to analyze the host cell's transcriptomic and proteomic response. This would reveal which signaling pathways, immune responses, and cellular processes are specifically triggered or subverted by FsoF-dependent adhesion, moving beyond a simple attachment phenotype to a mechanistic understanding of host manipulation. nih.govescholarship.org

Integrative Computational Modeling: The resulting datasets from both pathogen and host can be integrated to construct computational models of the host-pathogen interaction network. frontiersin.org These models can predict key nodes and pathways that are critical for successful colonization and infection, potentially identifying novel targets for anti-virulence therapies.

Development of Novel Methodological Approaches for Studying Fimbrial Assembly Dynamics

Studying the dynamic and mechanical properties of fimbriae is crucial for understanding how they function under physiological conditions, such as the shear forces from urine flow in the urinary tract. While techniques have been applied to other fimbrial systems, their application to the Fso system remains an open frontier. nih.gov

The development and application of advanced biophysical methods are essential:

Single-Molecule Force Spectroscopy (SMFS): Using optical tweezers or atomic force microscopy (AFM), researchers can directly measure the mechanical properties of individual Fso fimbriae. researchgate.netacs.orgmdpi.com Key experiments would include:

Quantifying the force required to unfold the helical structure of the pilus, which provides insight into its elasticity and resilience.

Measuring the binding force between the fimbrial tip and its specific host receptors (e.g., fibronectin).

Characterizing the dynamic "catch-bond" nature of the adhesion, if present, where the bond strengthens under tensile stress.

Live-Cell Imaging: Advanced fluorescence microscopy techniques, such as super-resolution imaging, could be used to visualize the dynamics of fimbrial assembly in real-time on living bacteria. This would provide spatial and temporal information about the process that is unobtainable from static structural methods.

Broader Implications of FsoF Research for Understanding Other Chaperone-Usher Systems

The CU pathway is a widespread and diverse system used by a multitude of Gram-negative bacteria to assemble a variety of adhesive structures essential for virulence. mdpi.comnih.govwikipedia.org While systems like Type 1 (Fim) and P (Pap) pili are well-characterized, studying less-understood systems like Fso is critical for appreciating the full evolutionary and mechanistic diversity of this pathway. nih.gov

Future research on FsoF should include a strong comparative element:

Comparative Structural Biology: Once the structure of the Fso fimbriae and its components are known, detailed comparisons with the Fim and Pap systems can be made. This will highlight conserved architectural features and unique adaptations, providing insight into how different fimbriae have evolved to bind different receptors and colonize distinct host niches.

Mechanistic Diversification: Investigating the specifics of FsoF polymerization may reveal subtle but important variations in the DSE mechanism. Understanding this diversity can inform the design of broad-spectrum inhibitors that target conserved features of the CU pathway, or highly specific inhibitors that target unique aspects of a particular fimbrial type. This comparative knowledge enhances our fundamental understanding of bacterial protein secretion and the evolution of virulence factors.

Q & A

Q. How to design site-directed mutagenesis studies to probe fsoF functional domains?

  • Methodological Answer : Use homology modeling (SWISS-MODEL) to identify critical residues. Validate docking predictions (AutoDock Vina) with alanine-scanning mutagenesis. Assess functional impact via enzymatic assays (e.g., Michaelis-Menten kinetics) and structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.